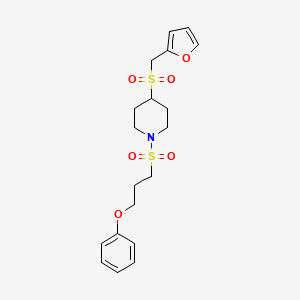

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-1-(3-phenoxypropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6S2/c21-27(22,16-18-8-4-13-26-18)19-9-11-20(12-10-19)28(23,24)15-5-14-25-17-6-2-1-3-7-17/h1-4,6-8,13,19H,5,9-12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCQAZDAJUEGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure

The compound features a piperidine ring with sulfonyl groups attached to both the furan and phenoxypropyl moieties. Its chemical formula is .

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. The antibacterial activity was evaluated against various strains, including Salmonella typhi and Staphylococcus aureus. For instance, derivatives of piperidine have demonstrated moderate to strong activity against these bacteria .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Staphylococcus aureus | 18 |

| Compound C | Escherichia coli | 12 |

Enzyme Inhibition

The sulfonamide functional group is known for its enzyme inhibitory properties. Studies indicate that the synthesized compounds, including those with piperidine structures, exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease. For example, compounds with similar structures have shown IC50 values ranging from 0.63 to 2.14 µM against AChE .

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 0.63 |

| Compound B | Urease | 2.14 |

| Compound C | Acetylcholinesterase | 1.50 |

Pharmacological Properties

The pharmacological behavior of this compound can be attributed to its structural features. The presence of the furan and phenoxy groups enhances its ability to interact with biological targets, potentially leading to various therapeutic applications such as:

- Anticancer Activity : Compounds containing piperidine rings have been explored for their anticancer properties due to their ability to inhibit tumor growth.

- Hypoglycemic Effects : Some derivatives have shown promise in controlling plasma glucose levels, making them candidates for diabetes management .

Case Studies

A series of synthesized piperidine derivatives were evaluated for their biological activities. For instance, a study focused on the synthesis and evaluation of various sulfonamide-piperidine compounds revealed significant antibacterial and enzyme inhibitory activities, supporting the therapeutic potential of these compounds .

Q & A

Q. What are the recommended synthetic routes for 4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine?

The compound can be synthesized via sequential sulfonylation of the piperidine core. Key steps include:

- Sulfonylation of Piperidine : React piperidine with furan-2-ylmethylsulfonyl chloride and 3-phenoxypropylsulfonyl chloride under basic conditions (e.g., KCO or EtN) in anhydrous solvents like dichloromethane or acetonitrile.

- Purification : Use column chromatography or recrystallization to isolate the product.

- Validation : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR and mass spectrometry .

Q. How can the physicochemical properties of this compound be characterized?

Critical properties include:

- LogP : Predict hydrophobicity using computational tools (e.g., Molinspiration) or experimental shake-flask methods.

- TPSA (Topological Polar Surface Area) : Calculate via software like ChemAxon to assess membrane permeability.

- Stability : Perform stress testing under varying pH, temperature, and light conditions, monitored by LC-MS .

Q. What analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for –SO- adjacent to piperidine).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (20–80°C), solvent polarity (DCM vs. THF), and reagent stoichiometry.

- Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce side products, as demonstrated in sulfonylation of analogous piperidines .

- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How to resolve contradictions in reported biological activity data (e.g., CYP inhibition)?

- Comparative Assays : Replicate studies using standardized protocols (e.g., CYP450 inhibition assays with human liver microsomes).

- Meta-analysis : Correlate structural features (e.g., sulfonyl group electronegativity) with activity trends across analogs like ACR16 (a related sulfonyl-piperidine) .

- Computational Docking : Model interactions with CYP isoforms (e.g., CYP3A4) to identify steric or electronic clashes .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Modify sulfonyl groups to esters or amides for enhanced bioavailability.

- BBB Penetration : Introduce lipophilic substituents (e.g., methyl groups) while maintaining TPSA <90 Ų, as seen in CNS-active piperidines .

- Metabolic Stability : Pre-screen with liver microsomes and identify vulnerable sites for deuteration or fluorination .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- QSAR Modeling : Train models on datasets of sulfonyl-piperidines to predict bioactivity (e.g., IC values).

- MD Simulations : Study binding dynamics with targets (e.g., kinases or GPCRs) over 100+ ns trajectories to optimize ligand-receptor contacts .

- ADMET Prediction : Use tools like SwissADME to forecast toxicity and clearance rates pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.